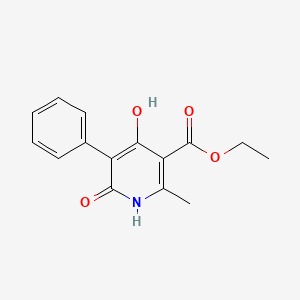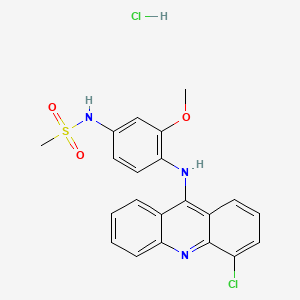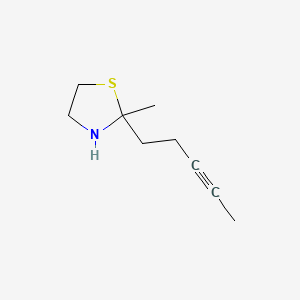
2-Methyl-2-(3-pentynyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-pentynyl)thiazolidine is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological and chemical properties. The presence of a pentynyl group at the second position and a methyl group at the third position makes this compound unique and of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-pentynyl)thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, making it an efficient and biocompatible method . The reaction does not require any catalyst and can be performed at a broad range of pH levels, from acidic to neutral .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ortho-boronic acid modified benzaldehydes has been shown to improve reaction kinetics and drive the reaction at neutral pH . This method ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-(3-pentynyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentynyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the pentynyl group.
Applications De Recherche Scientifique
2-Methyl-2-(3-pentynyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in bioconjugation reactions to link biomolecules such as proteins and nucleic acids.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3-pentynyl)thiazolidine involves its ability to form stable conjugates with biomolecules. The compound reacts with aldehydes and ketones to form thiazolidine rings, which can then interact with various molecular targets. This bioorthogonal reaction is highly specific and efficient, making it useful for studying and manipulating cellular processes .
Comparaison Avec Des Composés Similaires
Thiazolidine: The parent compound with a simpler structure.
Thiazolidin-4-one: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness: 2-Methyl-2-(3-pentynyl)thiazolidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
75606-58-5 |
|---|---|
Formule moléculaire |
C9H15NS |
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
2-methyl-2-pent-3-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,5-8H2,1-2H3 |
Clé InChI |
QVTUSLBFEMQWLF-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC1(NCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



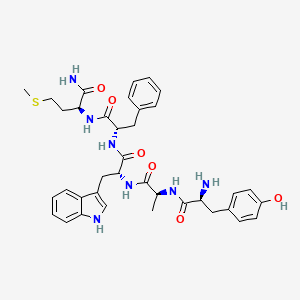

![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)
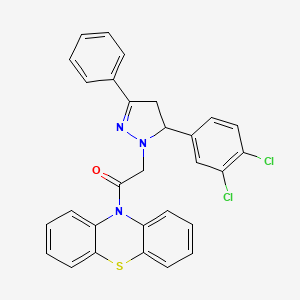
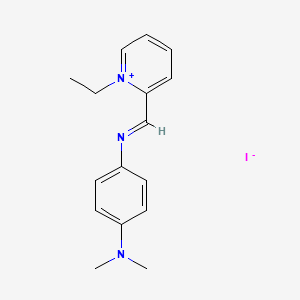
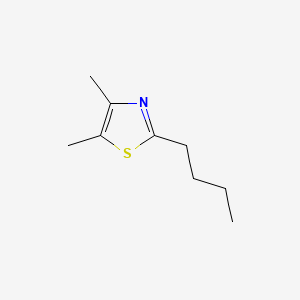
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
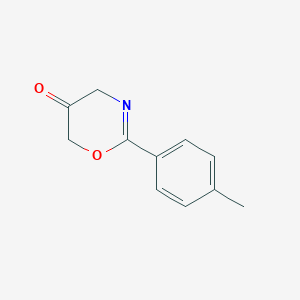
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
